ethyl (2E)-2-(3-hydroxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted phenols and thiazolopyrimidine precursors. Key steps may involve condensation reactions, cyclization, and esterification under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: A class of compounds with similar core structures but different substituents.
Phenolic Compounds: Compounds containing hydroxyl groups attached to aromatic rings.
Uniqueness
ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O6S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-2-[(3-hydroxyphenyl)methylidene]-5-methyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N2O6S/c1-4-32-23(30)20-13(2)26-22(29)19(11-14-6-5-7-16(27)10-14)33-24(26)25-21(20)15-8-9-17(28)18(12-15)31-3/h5-12,21,27-28H,4H2,1-3H3/b19-11+ |
InChI Key |
ACXANHGQWKOWFJ-YBFXNURJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=NC1C4=CC(=C(C=C4)O)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=NC1C4=CC(=C(C=C4)O)OC)C |
Origin of Product |
United States |
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